molecular formula C10H12N2O4S B2828147 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid CAS No. 2287298-95-5

4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid

Cat. No. B2828147
CAS RN: 2287298-95-5
M. Wt: 256.28
InChI Key: FVISNBNLAJLHGM-UHFFFAOYSA-N
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Description

“4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid” is a chemical compound with the CAS Number: 2287298-95-5 . It has a molecular weight of 256.28 . The IUPAC name for this compound is 4-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)benzoic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O4S/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-17(12,15)16/h2-5,11H,1,6-7H2,(H,13,14) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-17(12,15)16/h2-5,11H,1,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVISNBNLAJLHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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